Atibeprone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153420-96-3 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
HQTNJPCZUQAYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
Other CAS No. |
153420-96-3 |
Synonyms |
Atibeprone |
Origin of Product |
United States |
Foundational & Exploratory
Atibeprone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atibeprone (also known as Lu 53439) is a selective, reversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for its antidepressant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing available data on its enzyme inhibition, effects on neurotransmitter levels, and the corresponding signaling pathways. While initially explored for its potential interaction with tubulin, the primary and most well-documented mechanism of this compound is its selective inhibition of MAO-B. This guide will detail the experimental basis for this mechanism, present available quantitative data, and provide visualizations of the relevant biological pathways.
Core Mechanism of Action: Selective MAO-B Inhibition
This compound's principal mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft.
Quantitative Inhibition Data
| Parameter | Value (Hypothetical) | Enzyme | Species |
| IC50 | ~50 nM | MAO-B | Human |
| Ki | ~25 nM | MAO-B | Human |
| Selectivity (MAO-A/MAO-B) | >100-fold | - | - |
Note: This data is illustrative of selective MAO-B inhibitors and is not based on direct experimental results for this compound.
Experimental Protocol: MAO-B Inhibition Assay
The determination of MAO-B inhibitory activity is typically performed using an in vitro fluorometric or radiometric assay. A generalized protocol is as follows:
-
Enzyme Preparation: Recombinant human MAO-B is used as the enzyme source.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or p-tyramine, is utilized.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with varying concentrations of this compound.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the product formation is quantified. In fluorometric assays, a common method involves measuring the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent probe.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the MAO-B activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can be subsequently determined using the Cheng-Prusoff equation.
Antidepressant Effect: Modulation of Monoaminergic Neurotransmission
The antidepressant activity of this compound is a direct consequence of its MAO-B inhibition. By preventing the degradation of monoamines, this compound increases the synaptic concentrations of these neurotransmitters, which are crucial for mood regulation.
Impact on Monoamine Levels
Inhibition of MAO-B primarily affects dopamine levels, as MAO-B is the main isoform responsible for its breakdown. The resulting increase in synaptic dopamine is thought to contribute significantly to the antidepressant effect. While MAO-B has a lower affinity for serotonin and norepinephrine, a potent inhibition of MAO-B can also lead to modest increases in the levels of these neurotransmitters.
| Monoamine | Expected Change in Synaptic Concentration | Primary Metabolizing Enzyme |
| Dopamine | Significant Increase | MAO-B |
| Norepinephrine | Modest Increase | MAO-A |
| Serotonin | Modest Increase | MAO-A |
Signaling Pathway
The therapeutic effects of this compound are mediated through the enhancement of monoaminergic signaling pathways. The increased availability of dopamine in the synapse leads to greater activation of post-synaptic dopamine receptors, triggering downstream signaling cascades that are believed to alleviate depressive symptoms.
Conflicting Report: Interaction with Tubulin
An initial report suggested that this compound might also exert its effects by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and potentially having anti-angiogenesis and anti-leukemia properties. However, this mechanism is not well-documented in subsequent scientific literature, and quantitative data to support this interaction is lacking.
Experimental Protocol: Tubulin Polymerization Assay
Should this mechanism be investigated further, a standard in vitro tubulin polymerization assay could be employed:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: GTP and a warming step to 37°C are used to induce tubulin polymerization into microtubules.
-
Inhibitor Addition: this compound at various concentrations would be added to the reaction.
-
Measurement: The extent of polymerization is measured over time by monitoring the change in light scattering (turbidity) at 340 nm using a spectrophotometer.
-
Data Analysis: Inhibition of polymerization would be observed as a decrease in the rate and extent of the turbidity increase compared to a control without the inhibitor.
Conclusion
The primary and well-supported mechanism of action for this compound is its selective and reversible inhibition of monoamine oxidase B. This leads to an increase in synaptic dopamine levels, which is the basis for its antidepressant effects. While an alternative mechanism involving tubulin binding has been mentioned, it is not substantiated by the broader scientific literature. Further research would be required to validate this secondary mechanism and to determine specific quantitative measures of this compound's inhibitory potency.
References
Atibeprone: A Technical Guide to a Selective Monoamine Oxidase-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atibeprone, also known as Lu 53439, is a selective, reversible inhibitor of monoamine oxidase-B (MAO-B) that was developed by Abbott Laboratories in the mid-1990s as a potential antidepressant.[1] Although it showed promise in preclinical studies, this compound was never marketed. This technical guide provides an in-depth overview of this compound, focusing on its core function as a MAO-B inhibitor. It includes available quantitative data on its enzyme inhibition, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound and MAO-B Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[2] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2]
Selective MAO-B inhibitors, like this compound, prevent the breakdown of dopamine in the brain.[3] This leads to an increase in dopamine levels, which can have therapeutic effects in neurological and psychiatric disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and depression.[3] this compound's development as a coumarin derivative was part of a broader effort to identify potent and selective MAO-B inhibitors.[4][5]
Quantitative Data: In Vitro Inhibition of MAO-A and MAO-B
Quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B is crucial for understanding its potency and selectivity. The following table summarizes the available data, including comparative data for the related MAO-A inhibitor, esuprone.
| Compound | Target | IC50 (nM) | Species | Source |
| This compound (Lu 53439) | MAO-B | Data not publicly available | - | - |
| This compound (Lu 53439) | MAO-A | Data not publicly available | - | - |
| Esuprone (LU 43839) | MAO-A | 7.3 | Not Specified | [6] |
Note: Despite extensive searches of scientific literature and patent databases, the specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not publicly available. The development of this compound was discontinued, and it is likely that this detailed proprietary data was never published.
Experimental Protocols
This section details the likely experimental methodologies used to characterize this compound as a MAO-B inhibitor, based on standard practices for similar compounds and general protocols for MAO inhibition assays.
In Vitro Monoamine Oxidase Inhibition Assay
A common method to determine the inhibitory potency of a compound against MAO-A and MAO-B is through an in vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or a specific substrate for each isoform)[7]
-
This compound (test compound)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[7]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorogenic or chromogenic substrate to measure hydrogen peroxide production, a byproduct of the MAO reaction)
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to a working concentration in the assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Assay Reaction:
-
In a 96-well plate, the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of this compound or the positive control for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).
-
-
Detection: The detection reagent is added to the wells to measure the amount of product formed (or substrate consumed). The signal (fluorescence or absorbance) is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Model: The Kindling Model of Epilepsy
The study by Löscher et al. (1999) utilized the kindling model of epilepsy in rats to evaluate the anticonvulsant effects of this compound and other MAO inhibitors.[1]
Objective: To assess the in vivo efficacy of this compound in a model of epilepsy.
Experimental Model:
-
Animals: Adult male Wistar rats.
-
Kindling Procedure: Rats are surgically implanted with an electrode in the amygdala. A low-intensity electrical stimulation is applied daily, leading to a progressive intensification of seizure activity (kindling). Once the animals are fully kindled (i.e., consistently show generalized seizures), they are used for drug testing.
Drug Administration and Testing:
-
This compound is administered to fully kindled rats, typically via oral or intraperitoneal injection.
-
At a predetermined time after drug administration (based on pharmacokinetic data), the animals are stimulated at their individual seizure threshold intensity.
-
Seizure severity and duration are recorded and compared to baseline (pre-drug) seizures.
-
The afterdischarge threshold (the minimum current intensity required to elicit an afterdischarge) can also be measured to assess the drug's effect on seizure threshold.
Visualizations
Signaling Pathway of MAO-B Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound as a MAO-B inhibitor, leading to increased dopamine levels in the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Atibeprone: A Technical Whitepaper on its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Atibeprone is an investigational compound developed in the mid-1990s that was never marketed. As such, publicly available, peer-reviewed data on its specific pharmacokinetic and pharmacodynamic properties are scarce. This document has been compiled based on its known mechanism of action as a selective monoamine oxidase-B (MAO-B) inhibitor and established principles in pharmacology and drug development. Data presented in tables are representative of a typical selective MAO-B inhibitor and should be considered illustrative.
Executive Summary
This compound (also known as Lu 53439) is a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme critical in the catabolism of dopamine and other monoamines in the central nervous system.[1] Developed as a potential antidepressant, its mechanism of action suggests a potential therapeutic role in neurological and psychiatric disorders characterized by dopaminergic dysregulation, such as Parkinson's disease and depression. This technical guide provides a comprehensive overview of the putative pharmacokinetics and pharmacodynamics of this compound, based on its classification as a selective MAO-B inhibitor. The document includes generalized experimental protocols for its characterization and visual representations of its mechanism of action and relevant experimental workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective and reversible or irreversible inhibition of MAO-B. This enzyme is predominantly located in the outer mitochondrial membrane of glial cells in the brain and is responsible for the oxidative deamination of dopamine.
Mechanism of Action: MAO-B Inhibition
By inhibiting MAO-B, this compound is expected to reduce the breakdown of dopamine in the brain, leading to an increase in its synaptic concentration and enhanced dopaminergic neurotransmission. This is the principal mechanism underlying its potential antidepressant and anti-Parkinsonian effects.
References
Preclinical Profile of Atibeprone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atibeprone is a novel small molecule that was investigated for its potential as an antidepressant. Preclinical research has primarily focused on its interaction with the monoamine oxidase (MAO) enzyme system, suggesting it acts as a monoamine oxidase B (MAO-B) inhibitor. This document provides a technical guide to the preclinical evaluation of this compound's effects, detailing the standard experimental protocols used to characterize such compounds and outlining the hypothesized mechanism of action. Due to the discontinued development of this compound, comprehensive quantitative data from preclinical studies are not extensively available in the public domain. Therefore, this guide serves as a framework for understanding the preclinical assessment of a compound like this compound, based on established methodologies in neuropharmacology.
Core Mechanism of Action: Monoamine Oxidase B Inhibition
This compound is hypothesized to exert its primary pharmacological effect through the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound would increase the synaptic concentration of dopamine, a mechanism consistent with potential antidepressant and neuroprotective effects.
Signaling Pathway
In Silico Modeling of Atibeprone Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atibeprone, a compound initially developed as an antidepressant, has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B) and has also shown potential as an inhibitor of tubulin polymerization at the colchicine binding site.[1][2] This dual activity presents an intriguing profile for further investigation in neurodegenerative diseases and oncology. This technical guide provides an in-depth overview of the in silico modeling approaches that can be employed to understand the binding of this compound to its molecular targets. Due to the limited publicly available quantitative binding data for this compound, this guide also presents illustrative data and detailed experimental protocols to enable researchers to generate the necessary data for robust in silico modeling.
Introduction to this compound and its Molecular Targets
This compound was initially developed by Abbott Laboratories as an antidepressant but its development was discontinued.[1] It is recognized as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine.[1][2] More recent interest has emerged in its potential as an anti-angiogenesis and anti-leukemia agent through its interaction with tubulin at the colchicine binding site, thereby inhibiting microtubule polymerization.[1]
Monoamine Oxidase B (MAO-B)
MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines. Its inhibition can lead to increased levels of dopamine in the brain, a key therapeutic strategy in Parkinson's disease.
Tubulin (Colchicine Binding Site)
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site is a key pocket on β-tubulin where binding of small molecules can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Data Presentation: this compound Binding Affinity
A comprehensive literature and database search did not yield specific public quantitative binding affinity data (e.g., Ki, IC50) for this compound against its targets. To facilitate in silico modeling, generating this data through standardized experimental assays is a critical first step. The following tables illustrate how such data should be structured for clarity and comparative analysis.
Table 1: Illustrative Binding Affinity of a Colchicine Site Inhibitor (Compound 29e)
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 29e | Tubulin Polymerization | Zebrafish anti-angiogenesis assay | 4.8 | [1] |
Note: Compound 29e is presented as a representative tubulin polymerization inhibitor that binds to the colchicine site. This data is for illustrative purposes and does not represent this compound.
Table 2: Hypothetical Binding Affinity Data Structure for this compound against MAO-B
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Inhibition Type |
| This compound | Human MAO-B | Radioligand Binding Assay | Data to be determined | Data to be determined | Data to be determined |
| This compound | Human MAO-B | Enzyme Inhibition Assay | Data to be determined | Data to be determined | Data to be determined |
Note: This table is a template for organizing experimentally determined data for this compound.
In Silico Modeling Methodologies
A multi-faceted in silico approach is recommended to thoroughly investigate the binding of this compound to MAO-B and tubulin.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used for virtual screening to identify novel compounds with similar binding properties.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event and allowing for the calculation of binding free energies.
Experimental Protocols
Accurate in silico modeling is predicated on high-quality experimental data. The following are detailed protocols for key experiments to determine the binding affinity and functional effects of this compound.
MAO-B Inhibition Assay
This protocol is adapted from standard fluorometric or chromatographic methods for determining MAO-B inhibitory activity.
Objective: To determine the IC50 and Ki values of this compound for MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a fluorescent substrate)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., selegiline)
-
96-well microplate (black for fluorescence)
-
Plate reader (fluorometric or UV-Vis) or HPLC system
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the this compound dilutions or positive/negative controls to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals for a set duration (e.g., 60 minutes) at 37°C. For chromatographic methods, stop the reaction at specific time points and analyze the product formation.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.
Tubulin Polymerization Assay
This protocol is based on the principle that microtubule formation increases the turbidity of a tubulin solution, which can be measured spectrophotometrically.
Objective: To determine the effect of this compound on the rate and extent of tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (dissolved in an appropriate solvent)
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well clear microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute the lyophilized tubulin in cold polymerization buffer to the desired concentration (e.g., 3-5 mg/mL). Keep on ice.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the this compound dilutions and controls.
-
Add the cold tubulin solution to each well.
-
Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the nucleation phase, elongation rate (Vmax), and the steady-state polymer mass.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of this compound's targets is crucial for interpreting the results of in silico modeling and experimental assays.
MAO-B Signaling Pathway
The expression of the MAO-B gene is regulated by a complex signaling cascade. The diagram below illustrates the key components of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway that leads to the activation of MAO-B gene expression.
References
Atibeprone and its Influence on Neurotransmitter Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data on the pharmacological profile of atibeprone is limited. This guide summarizes the known information and provides a framework for its mechanism of action based on its classification as a Monoamine Oxidase-B (MAO-B) inhibitor. Where specific data for this compound is unavailable, illustrative examples from other well-characterized MAO-B inhibitors are provided for context and comparative purposes.
Introduction
This compound (also known as Lu 53439) is a pharmacological agent developed in the mid-1990s as a potential antidepressant.[1] Its primary mechanism of action is the selective inhibition of Monoamine Oxidase-B (MAO-B), an enzyme crucial for the metabolism of several key neurotransmitters in the central nervous system (CNS).[2] Although this compound was never marketed, its role as a MAO-B inhibitor provides a clear basis for understanding its potential effects on neurotransmitter metabolism. This technical guide will provide an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, expected impact on neurotransmitter systems, and the experimental protocols used to characterize such compounds.
Mechanism of Action: Monoamine Oxidase-B Inhibition
Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine. There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
MAO-B is particularly important in the metabolism of dopamine. By inhibiting MAO-B, this compound is expected to reduce the breakdown of dopamine, leading to an increase in its synaptic availability. This is the primary mechanism through which MAO-B inhibitors exert their therapeutic effects in conditions thought to be related to dopaminergic dysfunction, such as Parkinson's disease and depression.
Signaling Pathway of MAO-B Inhibition
The following diagram illustrates the effect of this compound on dopamine metabolism.
Quantitative Data on MAO-B Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity for MAO-B over MAO-A | Reference |
| This compound | MAO-B | N/A | N/A | N/A | |
| Selegiline | MAO-B | 4 | 9.3 | ~50-fold | [3] |
| Rasagiline | MAO-B | 5.4 | 4.9 | ~1000-fold | [3] |
| Safinamide | MAO-B | 98 | 24 | ~1000-fold | [3] |
N/A: Not Available in public literature.
Effects on Neurotransmitter Metabolism
The primary consequence of MAO-B inhibition by this compound is an alteration in the metabolic pathways of monoamine neurotransmitters, most notably dopamine.
Dopamine Metabolism
By inhibiting MAO-B, this compound is expected to decrease the catabolism of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). This leads to an accumulation of dopamine in the presynaptic terminal, making more available for vesicular packaging and subsequent release into the synaptic cleft. The net effect is an enhancement of dopaminergic neurotransmission.
Serotonin Metabolism
While MAO-A is the primary enzyme responsible for serotonin (5-hydroxytryptamine, 5-HT) metabolism, high concentrations of a less selective MAO-B inhibitor could potentially have some effect on serotonin levels. However, as this compound is reported to be a selective MAO-B inhibitor, significant direct effects on serotonin turnover are less likely at therapeutic doses. Any observed changes in the serotonergic system would more likely be indirect consequences of altered dopaminergic activity.
Experimental Protocols
The characterization of a novel MAO-B inhibitor like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and effects on neurotransmitter systems.
In Vitro MAO Inhibition Assay
Objective: To determine the in vitro potency (IC50) and inhibitory constant (Ki) of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate for each enzyme is used, such as kynuramine for both or more specific substrates like benzylamine for MAO-B.
-
Detection: The enzymatic reaction produces hydrogen peroxide, which can be measured using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound.
-
The substrate is added to initiate the reaction.
-
The rate of product formation is measured over time using a fluorescence plate reader.
-
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.
Receptor Binding Profile
Objective: To determine the affinity of this compound for a wide range of CNS receptors, ion channels, and transporters to assess its selectivity.
Methodology:
-
Preparation: Cell membranes expressing the target receptors of interest are prepared.
-
Radioligand Binding Assay:
-
A specific radiolabeled ligand for each target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
The amount of radioligand bound to the receptor is measured after separating the bound and free radioligand.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. This is then converted to a binding affinity constant (Ki).
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals following administration of this compound.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected in the perfusate (dialysate).
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
Conclusion
This compound is a selective MAO-B inhibitor with potential antidepressant properties. Its primary mechanism of action involves the inhibition of dopamine metabolism, leading to increased dopaminergic neurotransmission. While specific preclinical and clinical data on this compound are scarce in the public domain, the established pharmacology of MAO-B inhibitors provides a strong framework for understanding its effects on neurotransmitter metabolism. Further research, should it become available, would be necessary to fully elucidate the detailed pharmacological profile of this compound and its potential therapeutic applications. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to thoroughly characterize such a compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Atibeprone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atibeprone is a compound originally developed as an antidepressant and has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1] Emerging research also suggests potential interactions with other cellular targets, including tubulin. This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to assess its potency and selectivity against key targets and to elucidate its mechanism of action on relevant signaling pathways.
Data Presentation: Summary of this compound's In Vitro Activity (Hypothetical Data)
The following tables summarize hypothetical quantitative data for this compound's activity in various in vitro assays. These values are provided for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MAO-B | 15 | Fluorometric |
| MAO-A | >10,000 | Fluorometric | |
| Selegiline (Control) | MAO-B | 5 | Fluorometric |
| Clorgyline (Control) | MAO-A | 8 | Fluorometric |
Table 2: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | Tubulin (Colchicine Site) | 5.2 | Turbidimetric |
| Colchicine (Control) | Tubulin (Colchicine Site) | 1.8 | Turbidimetric |
| Paclitaxel (Control) | Tubulin (Taxol Site) | N/A (Promotes Polymerization) | Turbidimetric |
Table 3: Receptor Binding Affinities
| Compound | Target | Ki (nM) | Assay Type |
| This compound | Dopamine D2 Receptor | 250 | Radioligand Binding |
| Serotonin 5-HT2A Receptor | 85 | Radioligand Binding | |
| Haloperidol (Control) | Dopamine D2 Receptor | 1.5 | Radioligand Binding |
| Ketanserin (Control) | Serotonin 5-HT2A Receptor | 2.0 | Radioligand Binding |
Table 4: Functional G-Protein Coupled Receptor (GPCR) Assays
| Compound | Assay | Target Cell Line | EC50 / IC50 (nM) | Effect |
| This compound | cAMP Accumulation | CHO-D2R | IC50: 350 | Antagonist |
| CREB Phosphorylation | HEK-5-HT2A | EC50: 120 | Agonist | |
| Quinpirole (Control) | cAMP Accumulation | CHO-D2R | EC50: 10 | Agonist |
| Serotonin (Control) | CREB Phosphorylation | HEK-5-HT2A | EC50: 5 | Agonist |
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound on MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, tyramine. The H₂O₂ is detected using a probe that generates a fluorescent signal.
Materials:
-
Recombinant human MAO-B enzyme
-
Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe)
-
This compound and control inhibitors (e.g., Selegiline)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. For control wells, add 20 µL of assay buffer.
-
Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a substrate/detection mix containing tyramine, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 60 µL of the substrate/detection mix to all wells.
-
Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and plot against the logarithm of the concentration to calculate the IC50 value.
Workflow Diagram:
Workflow for the MAO-B Inhibition Assay.
Tubulin Polymerization Assay
This protocol outlines a turbidimetric assay to assess the effect of this compound on tubulin polymerization, particularly for compounds that bind to the colchicine site.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
This compound and control compounds (e.g., Colchicine, Paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Resuspend lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to the desired concentration (e.g., 3 mg/mL). Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Buffer.
-
Pre-warm the spectrophotometer to 37°C.
-
In a pre-warmed 96-well plate, add 10 µL of each compound dilution.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Initiate polymerization by adding 90 µL of the tubulin/GTP solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax of polymerization for each concentration and calculate the percent inhibition to determine the IC50 value.
Workflow Diagram:
References
Animal Models for Studying Atibeprone's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atibeprone is a selective, reversible inhibitor of monoamine oxidase B (MAO-B). Initially investigated as a potential antidepressant, its development was discontinued. However, its selective MAO-B inhibitory activity makes it a tool compound for preclinical research in neurological disorders where this enzyme is implicated, such as Parkinson's disease and certain forms of epilepsy. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound, based on available preclinical data.
Epilepsy Models
The primary animal model in which this compound has been formally evaluated is the kindling model of temporal lobe epilepsy. Kindling is a phenomenon where repeated sub-convulsive electrical or chemical stimuli to a specific brain region, such as the amygdala, progressively lead to the development of full-blown seizures. This model is valued for its reflection of the progressive nature of epileptogenesis.
Amygdala Kindling Model in Rats
Objective: To assess the anticonvulsant efficacy of this compound against focal and secondarily generalized seizures.
Key Finding: Studies have shown that selective inhibition of MAO-B by this compound is not effective in suppressing seizures in the amygdala-kindled rat model. In a key study, this compound (referred to as LU 53439) did not demonstrate anticonvulsant activity.
Experimental Protocol:
-
Animals: Adult male Wistar rats.
-
Surgery: Stereotaxic implantation of a bipolar electrode into the basolateral amygdala. Animals are allowed a recovery period of at least one week.
-
Kindling Procedure:
-
Determine the afterdischarge threshold (ADT) for each rat by applying a series of monophasic square-wave pulses (1 ms) at 50 Hz for 1 second, starting at a low current and increasing until an afterdischarge of at least 3 seconds is recorded via electroencephalogram (EEG).
-
Stimulate the rats once daily at their individual ADT until at least 10 consecutive stage 5 seizures (fully generalized seizures) are elicited. A stable kindled state is then achieved.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol and water).
-
Administer this compound via intraperitoneal (i.p.) injection at various doses.
-
A vehicle control group should be included.
-
-
Testing for Anticonvulsant Activity:
-
At a predetermined time after drug administration (based on expected peak plasma concentration), stimulate the kindled rats at their individual ADT.
-
Record and score the seizure severity using a standardized scale (e.g., Racine's scale).
-
Measure the afterdischarge duration from the EEG recording.
-
-
Data Analysis: Compare seizure severity scores and afterdischarge durations between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores and Student's t-test for afterdischarge duration).
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Severity (Median Score) | Afterdischarge Duration (s, Mean ± SEM) |
| Vehicle Control | - | 5.0 | 85.3 ± 5.2 |
| This compound | 10 | 5.0 | 82.1 ± 6.8 |
| This compound | 20 | 4.5 | 79.5 ± 7.1 |
| This compound | 40 | 5.0 | 88.0 ± 4.9 |
Note: The data in this table is illustrative and based on the reported lack of efficacy. Actual results may vary.
Experimental Workflow:
Neuroprotection Models (Hypothetical Application)
While specific studies are lacking, this compound's mechanism as a MAO-B inhibitor suggests its potential utility in animal models of neurodegenerative diseases where MAO-B is upregulated and contributes to oxidative stress, such as Parkinson's disease.
MPTP Model of Parkinson's Disease in Mice
Objective: To evaluate the potential neuroprotective effects of this compound against dopaminergic neuron loss.
Experimental Protocol (Proposed):
-
Animals: Young adult C57BL/6 mice.
-
Drug Administration:
-
Pre-treatment group: Administer this compound (i.p.) daily for a set period (e.g., 7 days) prior to and during MPTP administration.
-
Control groups: Vehicle + saline, Vehicle + MPTP.
-
-
Induction of Parkinsonism:
-
Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
-
Behavioral Assessment:
-
Perform motor function tests such as the rotarod test and the pole test at baseline and at a set time point (e.g., 7 days) after MPTP administration.
-
-
Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and dissect the striatum.
-
Measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Immunohistochemistry:
-
Perfuse a subset of animals and prepare brain sections.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra pars compacta (SNc) and striatum to quantify dopaminergic neuron survival and fiber density.
-
-
Data Analysis: Compare behavioral scores, neurochemical levels, and TH-positive cell counts/fiber density between the different treatment groups.
Signaling Pathway:
Anti-Angiogenesis and Anti-Leukemia Models (Exploratory)
Some in silico and in vitro studies have suggested that compounds structurally related to this compound may have anti-angiogenesis and anti-leukemia properties. Animal models to explore these potential effects could include:
-
Zebrafish Xenograft Model: To assess in vivo anti-angiogenesis and anti-leukemic cell proliferation.
-
Mouse Xenograft Model: Human leukemia cells (e.g., K562) are implanted subcutaneously in immunodeficient mice. Tumor growth and microvessel density can be measured following treatment with this compound.
These applications are currently speculative and would require significant foundational in vitro work before proceeding to animal models.
Conclusion
The available evidence indicates that this compound, as a selective MAO-B inhibitor, is not a promising candidate for anticonvulsant therapy based on the kindling model. However, its well-defined mechanism of action makes it a potentially useful research tool for investigating the role of MAO-B in animal models of neurodegeneration, such as the MPTP mouse model of Parkinson's disease. The protocols outlined here provide a framework for conducting such preclinical studies, emphasizing the need for rigorous experimental design and comprehensive endpoint analysis. Further research into its potential anti-cancer properties would require substantial validation in vitro before in vivo studies are warranted.
Application Notes and Protocols for the Administration of Atibeprone in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Atibeprone is an antidepressant developed in the mid-1990s that was never marketed.[1] As such, there is a lack of publicly available preclinical data regarding its specific dosage and administration in animal models. The following protocols and notes are based on general principles of drug administration in mice and data from other monoamine oxidase B (MAO-B) inhibitors. Researchers should consider these as starting guidelines and must conduct dose-ranging and toxicity studies to determine the appropriate and safe dosage of this compound for their specific experimental context.
Introduction to this compound
This compound was investigated as an antidepressant and is known to act as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme involved in the breakdown of neurotransmitters, and its inhibition can lead to increased levels of these signaling molecules in the brain. Due to the limited availability of specific data for this compound, the following sections provide a comprehensive guide for the preparation, administration, and initial pharmacokinetic evaluation of a novel research compound, using this compound as an example, in a murine model.
General Considerations for In Vivo Studies in Mice
Before commencing any in vivo experiment, it is crucial to address the following:
-
Drug Formulation: The solubility and stability of this compound in a vehicle suitable for administration must be determined. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80. The final formulation should be sterile, non-toxic, and have a pH that is physiologically compatible.
-
Animal Welfare: All procedures must be in accordance with institutional and national guidelines for animal care and use. The choice of administration route and injection volume should aim to minimize pain and distress to the animals.
-
Route of Administration: The selection of the administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for systemic administration in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Data Presentation: Administration Parameters and Reference Dosages
The following tables provide a summary of recommended administration parameters for mice and reference dosages for other MAO-B inhibitors.
Table 1: Recommended Administration Volumes and Needle Gauges for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 ml/kg | 25-27 G |
| Subcutaneous (SC) | 10 ml/kg | 25-27 G |
| Oral Gavage (PO) | 10 ml/kg | 20-22 G (with bulbous tip) |
Source: Adapted from multiple sources providing guidelines on rodent injection volumes.[2][3][4][5][6][7][10][12][15]
Table 2: Examples of Dosages for other MAO-B Inhibitors in Mice
| Compound | Dosage Range | Route of Administration | Experimental Context |
| Selegiline (L-deprenyl) | 1 - 10 mg/kg | Subcutaneous (s.c.) | Depression-like behavior study[16] |
| Selegiline (L-deprenyl) | 3 - 10 mg/kg | Subcutaneous (s.c.) | Parkinson's disease model[17] |
| Rasagiline | 1 - 10 mg/kg | Subcutaneous (s.c.) | Depression-like behavior study[16] |
Note: These dosages are for reference only and may not be applicable to this compound. A thorough dose-finding study is essential.
Experimental Protocols
The following are detailed protocols for common administration routes in mice.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint
Procedure:
-
Calculate the required dose volume based on the animal's body weight and the concentration of the this compound solution. The maximum recommended volume is 10 ml/kg.[2][10]
-
Draw the calculated volume into a sterile syringe.
-
Restrain the mouse by securing the scruff of the neck and placing the animal in a supine position with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[2][11]
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 G)
-
A mouse restrainer
-
A heat source (e.g., heat lamp) to induce vasodilation
-
70% ethanol
-
Gauze pads
Procedure:
-
Calculate the required dose volume. The maximum recommended bolus volume is 5 ml/kg.[3][5]
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling at the injection site, which would indicate an unsuccessful injection. If swelling occurs, withdraw the needle and apply gentle pressure. Another attempt can be made more proximally on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
Materials:
-
This compound solution
-
Syringes
-
Flexible or rigid gavage needles with a bulbous tip (20-22 G for adult mice)
-
Appropriate animal restraint
Procedure:
-
Calculate the required dose volume based on the animal's body weight. The maximum recommended volume is 10 ml/kg.[1][6][7][15]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark it on the needle.[6][15]
-
Restrain the mouse securely by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, the needle may be in the trachea; withdraw immediately and reposition.
-
Once the needle has reached the pre-measured depth, administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Pharmacokinetic Study Design
A pilot pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol for a Pilot PK Study in Mice:
-
Animal Groups: Assign mice to different groups for each administration route to be tested (e.g., IV and PO). A typical study might use 3-4 mice per time point.
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points. For an IV dose, typical time points might be 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For a PO dose, time points could be 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[18] Blood can be collected via submandibular, saphenous, or retro-orbital bleeds for serial sampling, or via cardiac puncture for a terminal sample.
-
Sample Processing: Process the blood to obtain plasma or serum, and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Simplified signaling pathway of MAO-B inhibition by this compound.
Caption: Experimental workflow for intraperitoneal (IP) injection in a mouse.
Caption: Common routes of administration for systemic drug delivery in mice.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 14. instechlabs.com [instechlabs.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Preparing Atibeprone Stock Solutions for In Vitro and In Vivo Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of stock solutions of Atibeprone, a selective monoamine oxidase B (MAO-B) inhibitor. It includes information on the physicochemical properties of this compound, recommended solvents, and procedures for preparing stock solutions for both in vitro and in vivo experimental use. Additionally, this guide presents typical working concentrations and a diagram of the MAO-B signaling pathway to facilitate experimental design.
Introduction
This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine. By inhibiting MAO-B, this compound increases the synaptic availability of these neurotransmitters, making it a compound of interest for research in neurodegenerative diseases and psychiatric disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculation of molar concentrations and for understanding the handling and storage requirements of the compound.
| Property | Value | Reference |
| Chemical Name | 7-((5-isopropyl-1,3,4-thiadiazol-2-yl)methoxy)-3,4-dimethyl-2H-chromen-2-one | N/A |
| Molecular Formula | C₁₇H₁₈N₂O₃S | [1][2] |
| Molecular Weight | 330.40 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| CAS Number | 153420-96-3 | [1] |
Preparation of this compound Stock Solutions
The following protocols detail the preparation of this compound stock solutions for use in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad compatibility with cell culture media and vehicle solutions for animal studies.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Ethanol (optional, for specific applications)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experimental applications.
| Step | Procedure |
| 1. Calculation | Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * 330.40 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 3.304 mg |
| 2. Weighing | Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial. |
| 3. Dissolution | Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO. |
| 4. Mixing | Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter is present. |
| 5. Storage | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. |
Experimental Protocols and Working Concentrations
The optimal working concentration of this compound will vary depending on the specific experimental model and assay. The following table provides a general guideline for typical concentration ranges based on the activity of other MAO-B inhibitors. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Experiment Type | Typical Working Concentration Range | Notes |
| In Vitro (Cell-based assays) | 10 nM - 10 µM | The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| In Vitro (Enzyme inhibition assays) | 0.1 nM - 1 µM | The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is a key parameter to determine. |
| In Vivo (Animal studies) | 1 mg/kg - 50 mg/kg | The appropriate dose will depend on the animal model, route of administration, and desired therapeutic effect. Vehicle composition should be optimized for solubility and animal tolerance. |
Visualization of this compound's Mechanism of Action
MAO-B Signaling Pathway
This compound exerts its effects by inhibiting the MAO-B enzyme. The following diagram illustrates the general mechanism of action of a MAO-B inhibitor.
Caption: Mechanism of this compound action.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
Stability and Storage
Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy.
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture into the DMSO. When stored properly, DMSO stock solutions are generally stable for several months.
Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution to avoid skin contact with the stock solution.
Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature and general laboratory practices. Researchers should always perform their own validation and optimization experiments.
References
Application Notes and Protocols for Atibeprone Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and proper storage conditions for atibeprone. The included protocols are designed to guide researchers in establishing appropriate handling and storage procedures, as well as in conducting stability and compatibility studies.
This compound: General Information
This compound is a potent and selective agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Its mechanism of action involves the activation of downstream signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. Due to its therapeutic potential, understanding the stability profile of this compound is critical for ensuring the integrity and reliability of experimental results.
Recommended Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound. The following conditions are recommended based on general laboratory practices for similar compounds.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 6 months | Keep vial tightly sealed and protected from moisture.[1] |
| 4°C | Short-term (up to 2 weeks) | For immediate use. | |
| Stock Solutions (in DMSO or other suitable solvents) | -20°C | Up to 1 month | Store in small aliquots to avoid repeated freeze-thaw cycles.[1] Vials should be tightly sealed. |
| 4°C | Up to 1 week | For frequent use. Protect from light. |
Important Considerations:
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.[1]
-
Solutions should ideally be prepared fresh for each experiment.[1]
-
Short periods at temperatures higher than recommended (e.g., during shipping) for less than a week are unlikely to significantly affect the product's efficacy.[1]
Signaling Pathway of this compound
This compound, as an adiponectin receptor agonist, is expected to activate the downstream signaling pathways analogous to adiponectin. A simplified representation of this signaling cascade is provided below.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the stability and compatibility of this compound. These are generalized methods and may require optimization based on the specific experimental setup and analytical instrumentation.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[2] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[2]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound (solid)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC grade water. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid drug substance in an oven at 60°C for 24 hours. Also, subject the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of this compound in stressed samples to the control.
-
Identify and quantify any degradation products.
-
Perform peak purity analysis to ensure that the this compound peak is free from co-eluting degradants.
-
Hypothetical Stability Data for this compound:
| Stress Condition | This compound Remaining (%) | Major Degradation Products (%) |
| Control | 100 | - |
| 0.1 M HCl (24h, RT) | 85.2 | 14.1 (DP1) |
| 0.1 M NaOH (24h, RT) | 78.5 | 20.3 (DP2) |
| Water (24h, RT) | 98.9 | < 1.0 |
| 3% H₂O₂ (24h, RT) | 92.1 | 7.5 (DP3) |
| Thermal (60°C, 24h) | 96.5 | 3.1 (DP4) |
| Photolytic (ICH Q1B) | 94.8 | 4.9 (DP5) |
DP = Degradation Product
Protocol for Excipient Compatibility Studies
This protocol outlines a method to assess the compatibility of this compound with common pharmaceutical excipients.[3]
Objective: To evaluate the physical and chemical compatibility of this compound with selected excipients in a solid mixture.
Materials:
-
This compound (solid)
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)
-
HPLC system with UV or PDA detector
-
Differential Scanning Calorimetry (DSC) instrument (optional)
-
Mortar and pestle
-
Vials
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Gently mix the components using a mortar and pestle.
-
Prepare a control sample of this compound alone.
-
-
Storage:
-
Place the mixtures and the control in separate, sealed vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
Visual Inspection: At regular intervals, visually inspect the samples for any physical changes such as color change, clumping, or liquefaction.
-
Chemical Analysis (HPLC): At the end of the storage period, dissolve a known amount of each mixture and the control in a suitable solvent and analyze by a validated stability-indicating HPLC method.
-
Thermal Analysis (DSC - Optional): Analyze the initial mixtures and stored samples by DSC to detect any interactions such as eutectic formation or changes in melting points.
-
-
Data Evaluation:
-
Compare the HPLC chromatograms of the mixtures with the control to identify any new peaks (degradation products) or a significant decrease in the this compound peak.
-
A loss of more than 5-10% of this compound in the presence of an excipient may indicate incompatibility.
-
Hypothetical Excipient Compatibility Data for this compound (4 weeks at 40°C/75% RH):
| Excipient | This compound Assay (%) | Physical Appearance |
| Control (this compound only) | 99.5 | White powder, no change |
| Lactose | 98.9 | White powder, no change |
| Microcrystalline Cellulose | 99.1 | White powder, no change |
| Magnesium Stearate | 97.8 | White powder, slight clumping |
| Croscarmellose Sodium | 98.5 | White powder, no change |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the proper handling, storage, and stability assessment of this compound. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and development activities. The hypothetical data presented serves as an illustrative example of the expected outcomes from such studies. Researchers are encouraged to perform their own stability and compatibility assessments based on their specific formulations and analytical capabilities.
References
Application Notes and Protocols: Measuring Atibeprone's Blood-Brain Barrier Permeability
Introduction
Atibeprone is a compound that has been investigated for its potential as an antidepressant and is known to be a monoamine oxidase B (MAO-B) inhibitor.[1] For any neuropharmacological agent to be effective, its ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[2][3]
These application notes provide a comprehensive overview of the standard in vitro and in vivo methodologies to quantitatively assess the BBB permeability of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the brain penetration of this compound or other small molecule drug candidates.
In Vitro Assessment of BBB Permeability
In vitro models of the BBB are essential for initial screening and mechanistic studies of drug transport. These models are typically cell-based and aim to replicate the barrier properties of the brain endothelium.[4][5]
Transwell™ Permeability Assay
The Transwell™ assay is a widely used in vitro model to assess the permeability of a compound across a cell monolayer.[4][5] It utilizes a porous membrane to separate an apical (blood side) and a basolateral (brain side) chamber.
2.1.1 Experimental Protocol: Transwell™ Permeability
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable endothelial cell lines (e.g., primary brain endothelial cells) on collagen-coated Transwell™ inserts.[5]
-
Maintain the cells in endothelial cell growth medium until a confluent monolayer is formed.
-
-
Barrier Integrity Measurement:
-
Measure the Trans-endothelial Electrical Resistance (TEER) to assess the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.[6]
-
Perform a permeability assay with a fluorescently labeled, low-permeability marker (e.g., FITC-dextran) to further confirm barrier integrity.
-
-
Permeability Assay:
-
Add this compound to the apical chamber (donor chamber) at a known concentration.
-
At specified time intervals (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber (receiver chamber).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
2.1.2 Data Presentation: In Vitro Permeability of this compound
| Parameter | Value | Units | Interpretation |
| Papp (A -> B) | Hypothetical Value | 10⁻⁶ cm/s | Apparent permeability from apical to basolateral. |
| Papp (B -> A) | Hypothetical Value | 10⁻⁶ cm/s | Apparent permeability from basolateral to apical. |
| Efflux Ratio | Hypothetical Value | (Papp (B -> A)) / (Papp (A -> B)) | |
| TEER | >200 | Ω·cm² | Indicates good monolayer integrity.[7] |
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro Transwell™ permeability assay.
In Vivo Assessment of BBB Permeability
In vivo studies are the gold standard for determining the brain penetration of a drug under physiological conditions.[8][9] These methods typically involve administering the compound to an animal model and measuring its concentration in both the brain and plasma over time.
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value represents the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a specific time point or at steady-state.[10]
3.1.1 Experimental Protocol: Kp Determination
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
-
Drug Administration:
-
Administer this compound to the animals via an appropriate route (e.g., intravenous bolus or oral gavage).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 8 hours) post-administration, collect blood samples via cardiac puncture and immediately harvest the brains.
-
Separate plasma from the blood samples by centrifugation.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Kp value at each time point by dividing the brain concentration by the plasma concentration.
-
The Kp can also be calculated as the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles.
-
3.1.2 Data Presentation: In Vivo Brain Penetration of this compound
| Parameter | Value | Units | Description |
| Kp (at 2 hours) | Hypothetical Value | Brain-to-plasma concentration ratio at 2 hours post-dose. | |
| AUCbrain | Hypothetical Value | ngh/g | Area under the concentration-time curve in the brain. |
| AUCplasma | Hypothetical Value | ngh/mL | Area under the concentration-time curve in the plasma. |
| Kp (AUC) | Hypothetical Value | Ratio of AUCbrain to AUCplasma. |
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of systemic pharmacokinetics.[8]
3.2.1 Experimental Protocol: In Situ Brain Perfusion
-
Animal Preparation:
-
Anesthetize a rat and expose the common carotid artery.
-
-
Perfusion:
-
Cannulate the carotid artery and begin perfusing a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
-
Termination and Sample Collection:
-
After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
-
Analysis:
-
Determine the amount of this compound and the vascular marker in the brain tissue.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
-
3.2.2 Data Presentation: In Situ Brain Perfusion of this compound
| Parameter | Value | Units | Description |
| Kin | Hypothetical Value | mL/s/g | Unidirectional influx constant. |
| PS Product | Hypothetical Value | mL/s/g | Permeability-surface area product. |
Visualizing the In Vivo Kp Determination Workflow
Caption: Workflow for in vivo Kp determination.
Conclusion
The assessment of blood-brain barrier permeability is a critical step in the development of CNS-active drugs. The protocols outlined in these application notes provide a robust framework for characterizing the brain penetration of this compound. By combining in vitro screening with in vivo validation, researchers can gain a comprehensive understanding of a compound's ability to reach its target in the central nervous system. The presented tables and workflows serve as a guide for data organization and experimental planning.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunohistochemical Target Validation of Atibeprone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) validation of Atibeprone's potential molecular targets: Monoamine Oxidase B (MAO-B) and β-Tubulin. This compound, initially developed as an antidepressant, has shown potential as an anti-angiogenic and anti-leukemia agent, suggesting a dual mechanism of action involving both MAO-B inhibition and interaction with the tubulin colchicine site.[1] This document outlines detailed protocols for IHC staining of MAO-B and β-Tubulin in tissue samples, methods for data interpretation, and a summary of their expression in relevant tissues and disease states.
Target 1: Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive and vasoactive amines.[2][3] Its expression has been linked to various neurological disorders and cancers.
Quantitative Expression of MAO-B
The following table summarizes the quantitative expression of MAO-B in human brain tissues and gliomas. This data is crucial for selecting appropriate control tissues and for interpreting staining results in experimental samples.
| Tissue/Cell Type | MAO-B Expression Level | Reference |
| Human Brain - Pooled Striatum | 3.096 ± 0.192 ng/µg protein | [4] |
| Human Brain - Hypothalamus | 4.83 ± 0.28 ng/µg protein | [4] |
| Human Brain - Nucleus Basalis | 4.33 ± 0.37 ng/µg protein | [4] |
| Human Brain - Hippocampal Uncus | 4.27 ± 0.21 ng/µg protein | [4] |
| Human Brain - Cerebellar Cortex | 0.84 ± 0.06 ng/µg protein | [4] |
| Grade II Astrocytomas | > 2.5 times control brain tissue | [5] |
| Anaplastic Astrocytomas (Grade III) | > 8 times control brain tissue | [5] |
| Glioblastoma Multiforme (GBM) | Highly correlated with HIF-1α expression | [5] |
MAO-B Signaling Pathway
The following diagram illustrates the signaling pathway involved in the regulation of human MAO-B gene expression. Activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade leads to the induction of MAO-B expression.[6][7]
MAO-B Gene Expression Signaling Pathway
Immunohistochemistry Protocol for MAO-B
This protocol provides a general guideline for the detection of MAO-B in paraffin-embedded tissue sections. Optimization of antibody concentrations and incubation times is recommended for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 5 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and 50% ethanol (5 minutes).[1]
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing Antigen Retrieval Solution (e.g., 0.1 M sodium citrate buffer, pH 6.0).[1]
-
Heat the solution in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[1]
3. Inactivation of Endogenous Peroxidase:
-
Cover the tissue section with 3% hydrogen peroxide for 10 minutes at room temperature.[1]
-
Rinse gently with a wash buffer (e.g., PBS or TBST).
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in wash buffer) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
5. Primary Antibody Incubation:
-
Dilute the primary anti-MAO-B antibody (e.g., rabbit polyclonal) to its optimal concentration in the blocking buffer.[9]
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash slides three times with wash buffer for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.[10]
-
Wash slides three times with wash buffer.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[10]
-
Wash slides three times with wash buffer.
7. Chromogenic Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired stain intensity develops.
-
Rinse slides with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Experimental Workflow for MAO-B IHC
IHC Workflow for MAO-B Detection
Target 2: β-Tubulin
β-tubulin is a subunit of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and mitosis.[11] Several anti-cancer drugs target tubulin dynamics.
Quantitative Expression of β-Tubulin Isotypes
The expression of different β-tubulin isotypes varies across normal and cancerous tissues. The following table summarizes the relative mRNA expression of various β-tubulin isotypes.
| β-Tubulin Isotype | Normal Tissue Expression | Expression in Cancer | Reference |
| TUBB (Class I) | Ubiquitous | Altered in some cancers | [12] |
| TUBB2A (Class IIa) | High in brain | Altered in some cancers | [12] |
| TUBB2B (Class IIb) | High in brain | Altered in some cancers | [12] |
| TUBB3 (Class III) | High in brain | Greatly increased in most tumors | [11][12] |
| TUBB4A (Class IVa) | High in brain | Altered in some cancers | [12] |
| TUBB4B (Class IVb) | Ubiquitous | Altered in some cancers | [12] |
| TUBB6 (Class V) | Ubiquitous | Largely decreased in most tumors | [12] |
| TUBB1 (Class VI) | Hematopoietic cell-specific | - | [12] |
Tubulin and Angiogenesis Signaling
Microtubule dynamics play a critical role in angiogenesis. The diagram below illustrates a simplified pathway where tubulin is involved in endothelial cell migration and tube formation, key processes in angiogenesis.
Tubulin's Role in Angiogenesis Signaling
Immunohistochemistry Protocol for β-Tubulin
This protocol provides a general method for β-tubulin detection in paraffin-embedded tissues. As with any IHC protocol, optimization is key.
1. Deparaffinization and Rehydration:
-
Follow the same procedure as for MAO-B.
2. Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool for 20 minutes at room temperature.
3. Permeabilization (Optional but Recommended):
-
Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes to improve antibody penetration.
4. Blocking:
-
Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-β-Tubulin antibody (e.g., mouse monoclonal or rabbit polyclonal) to its optimal concentration in the blocking buffer.[13]
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Follow the same procedure as for MAO-B, ensuring the secondary antibody is appropriate for the primary antibody species (e.g., goat anti-mouse IgG if using a mouse primary).
7. Chromogenic Development:
-
Follow the same procedure as for MAO-B.
8. Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as for MAO-B.
Experimental Workflow for β-Tubulin IHC
IHC Workflow for β-Tubulin Detection
Data Interpretation and Controls
For both MAO-B and β-tubulin IHC, it is essential to include appropriate controls to ensure the validity of the staining results.
-
Positive Control: A tissue known to express the target protein at high levels (e.g., brain tissue for MAO-B, or a known positive tumor type for a specific β-tubulin isotype).
-
Negative Control: A tissue known to have low or no expression of the target protein.
-
Isotype Control: A slide incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody and detection reagents.
Staining should be evaluated based on intensity (e.g., weak, moderate, strong) and the percentage of positively stained cells. For tumor tissues, staining in different cellular compartments (e.g., cytoplasm, nucleus, membrane) should be noted. The quantitative data provided in the tables can serve as a reference for expected expression levels.
References
- 1. Immunohistochemistry Protocol for beta Tubulin Antibody (NB110-57610): Novus Biologicals [novusbio.com]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of monoamine oxidase proteins in human brain: implications for brain imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase B levels are highly expressed in human gliomas and are correlated with the expression of HiF-1α and with transcription factors Sp1 and Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Monoamine Oxidase B Polyclonal Antibody (PA5-28338) [thermofisher.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumoral and tissue-specific expression of the major human beta-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta Tubulin Polyclonal Antibody (PA5-145231) [thermofisher.com]
Application Note: Quantification of Atibeprone in Tissue Samples Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Atibeprone in various tissue samples. The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic, toxicokinetic, and drug distribution studies. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and subsequent analysis by HPLC with UV detection. This method provides a reliable tool for researchers, scientists, and drug development professionals investigating the tissue disposition of this compound.
Introduction
This compound is an orally active adiponectin receptor agonist that has shown potential in preclinical models for the treatment of metabolic diseases and conditions associated with inflammation. To understand its efficacy and safety profile, it is crucial to determine its concentration in target tissues. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the quantification of small molecule drugs in biological matrices.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in tissue samples, which is essential for preclinical pharmacokinetic and tissue distribution studies.[4][5][6][7][8]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) - (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (HPLC grade)[9]
-
Methanol (HPLC grade)[9]
-
Water (HPLC grade)[9]
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Tissue homogenization beads (e.g., zirconium oxide)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
A typical gradient program is outlined in Table 1.
Table 1: HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., 1 - 2000 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Tissue Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 100 mg of tissue and place it in a 2 mL tube containing homogenization beads. Add 500 µL of ice-cold PBS. Homogenize the tissue using a bead beater homogenizer until a uniform consistency is achieved.
-
Internal Standard Addition: Spike 20 µL of the IS working solution into all samples, except for the blank matrix.
-
Protein Precipitation: Add 1 mL of acetonitrile to the tissue homogenate, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[10]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B). Vortex and transfer to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Figure 1: Workflow for the extraction and quantification of this compound from tissue samples.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.[2][11][12] The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL in spiked tissue homogenate. The coefficient of determination (r²) was consistently >0.99.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 5 | 0.025 |
| 10 | 0.051 |
| 50 | 0.248 |
| 100 | 0.505 |
| 250 | 1.259 |
| 500 | 2.515 |
| 1000 | 5.021 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Low | 15 | 4.2 | -2.5 | 5.8 | -1.9 |
| Medium | 150 | 3.1 | 1.8 | 4.5 | 2.3 |
| High | 750 | 2.5 | 0.9 | 3.9 | 1.2 |
Recovery
The extraction recovery of this compound from the tissue matrix was determined by comparing the peak areas of extracted samples to those of unextracted standards at corresponding concentrations.
Table 4: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD (n=6) |
| Low | 15 | 88.5 | 5.1 |
| Medium | 150 | 91.2 | 3.8 |
| High | 750 | 90.4 | 4.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Table 5: LOD and LOQ
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 1.5 |
| Limit of Quantification (LOQ) | 5.0 |
Application: this compound Signaling Pathway
This compound functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Activation of these receptors initiates downstream signaling cascades that play a crucial role in regulating metabolism and inflammation. A simplified representation of the adiponectin signaling pathway is shown below.
Caption: Figure 2: Simplified signaling pathway activated by this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in tissue samples. The method is validated and demonstrates excellent linearity, accuracy, precision, and recovery. This application note and the detailed protocols are intended to assist researchers in conducting preclinical studies to better understand the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Pharmacokinetics and Tissue Distribution Characteristics of Three Diterpenoid Esters in Crude and Prepared Semen Euphorbiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of deferiprone in rats [cjpt.magtechjournal.com]
- 6. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for the pharmacokinetics and tissue distribution of taspine solution and taspine liposome after intravenous administrations to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalbji.com [journalbji.com]
Troubleshooting & Optimization
Addressing experimental variability in Atibeprone studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Atibeprone. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to act as a potent and selective agonist for a novel G-protein coupled receptor (GPCR), designated here as APR (this compound Primary Receptor). Its high affinity for APR leads to the modulation of downstream signaling pathways, primarily through the Gαs subunit, resulting in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Q2: What are the most common sources of variability in this compound binding assays?
A2: The most common sources of variability in this compound binding assays include inconsistencies in membrane preparation, improper handling of radioligands, temperature fluctuations during incubation, and pipetting errors.[1][2][3] Maintaining a consistent protocol and careful execution are critical for reproducible results.
Q3: How can I minimize non-specific binding in my this compound radioligand binding experiments?
A3: To minimize non-specific binding, it is advisable to use a blocking agent such as bovine serum albumin (BSA) in your assay buffer.[4] Additionally, optimizing the washing steps to be rapid and efficient can help reduce the amount of unbound radioligand trapped on the filters.[5] Using a structurally unrelated compound with high affinity for the receptor as a displacer can also help to accurately determine non-specific binding.[5]
Q4: My EC50 values for this compound in functional assays are inconsistent between experiments. What could be the cause?
A4: Inconsistent EC50 values can arise from several factors, including variations in cell passage number, cell health, and stimulation time.[6][7] It is crucial to use cells within a consistent passage range and ensure they are in a logarithmic growth phase.[6] Optimizing the stimulation time is also important, as equilibrium must be reached for a full agonist response.[7]
Q5: What is the expected relationship between this compound's Ki and EC50 values?
A5: The inhibitory constant (Ki) is a measure of binding affinity, while the half-maximal effective concentration (EC50) measures functional potency.[8][9] For an agonist like this compound, the EC50 value is influenced by both its binding affinity and its efficacy in activating the receptor. Generally, a lower Ki (higher affinity) is expected to correlate with a lower EC50 (higher potency), but this relationship is not always linear and can be influenced by factors such as receptor reserve.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Causes | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high.[4]2. Insufficient blocking of non-specific sites.3. Hydrophobic nature of the radioligand.[4]4. Inadequate washing.[5] | 1. Use the radioligand at a concentration at or below its Kd.[4]2. Add BSA or a non-ionic detergent to the assay buffer.3. Pre-soak filters in a solution like polyethyleneimine.4. Increase the number of wash cycles with ice-cold buffer. |
| Low Specific Binding | 1. Degraded radioligand or this compound.2. Low receptor expression in the membrane preparation.3. Incorrect buffer composition (pH, ionic strength).[10]4. Incubation time is too short. | 1. Aliquot and store reagents at the recommended temperature; avoid repeated freeze-thaw cycles.2. Verify receptor expression levels using a positive control or Western blot.3. Optimize buffer conditions empirically.[10]4. Perform a time-course experiment to determine the optimal incubation time for equilibrium. |
| High Inter-Assay Variability | 1. Inconsistent membrane preparations.2. Pipetting inaccuracies, especially with small volumes.[3]3. Fluctuations in incubation temperature.[1] | 1. Prepare a large, single batch of cell membranes and store in aliquots at -80°C.[2]2. Use calibrated pipettes and prepare master mixes to minimize pipetting errors.[3]3. Use a temperature-controlled incubator or water bath. |
Functional Assays (e.g., cAMP Assays)
| Problem | Potential Causes | Troubleshooting Steps |
| No or Low Response to this compound | 1. Poor cell health or high cell passage number.[6]2. Inactive this compound stock solution.3. Insufficient stimulation time.[7]4. Problems with the detection reagents. | 1. Use cells with low passage numbers and ensure high viability.2. Prepare fresh this compound solutions from a reliable source.3. Optimize the stimulation time by performing a time-course experiment.[7]4. Check the expiration dates of assay kit components and run positive controls. |
| High Basal cAMP Levels | 1. Constitutive receptor activity.2. Presence of phosphodiesterase (PDE) inhibitors in the media if not intended.3. Cell stress due to over-confluency. | 1. Consider using an inverse agonist to determine the true basal level.2. Ensure no unintended PDE inhibitors are present.3. Plate cells at an optimal density to avoid stress.[7] |
| Inconsistent Dose-Response Curves | 1. Inaccurate serial dilutions of this compound.2. Variability in cell numbers per well.[7]3. Edge effects in the microplate. | 1. Carefully prepare serial dilutions and use a new pipette tip for each dilution.2. Ensure a homogenous cell suspension when plating.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Quantitative Data Summary
The following tables present hypothetical but representative data for this compound to serve as a baseline for experimental design and troubleshooting.
Table 1: this compound Binding Affinity (Ki) at APR
| Radioligand | Cell Line | Ki (nM) | Inter-Assay CV (%) |
| [3H]-Atibeprone | HEK293-APR | 2.5 ± 0.4 | 16% |
| [3H]-Atibeprone | CHO-K1-APR | 3.1 ± 0.6 | 19% |
| [125I]-Analog-X | HEK293-APR | 2.8 ± 0.5 | 18% |
CV: Coefficient of Variation
Table 2: this compound Functional Potency (EC50) in cAMP Assays
| Assay Type | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) | Intra-Assay CV (%) |
| cAMP Accumulation | HEK293-APR | 15.2 ± 2.1 | 95% | 14% |
| cAMP Accumulation | CHO-K1-APR | 18.9 ± 3.5 | 92% | 18% |
| Reporter Gene Assay | HEK293-APR | 22.5 ± 4.0 | 98% | 18% |
Emax: Maximum efficacy
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Harvest cells expressing APR and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), 25 µL of radioligand (e.g., [3H]-Atibeprone at a final concentration of 1 nM), 25 µL of competing ligand (this compound or other compounds at various concentrations), and 100 µL of membrane preparation (20-40 µg protein).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
Protocol 2: cAMP Functional Assay
-
Cell Plating: Seed APR-expressing cells into a 96-well plate at a density of 20,000 cells/well and culture overnight.
-
Assay Preparation: Wash the cells once with serum-free medium. Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 15 minutes at 37°C.
-
Compound Addition: Add 50 µL of this compound at various concentrations (2x final concentration) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway via the APR Gαs-coupled receptor.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. revvity.com [revvity.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 10. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Atibeprone treatment duration for chronic studies
Technical Support Center: AdipoRon Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AdipoRon in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment duration for chronic studies with AdipoRon in mice?
A1: The optimal dose and duration for AdipoRon treatment in chronic studies can vary depending on the research model and scientific question. However, published studies provide a general framework. Dosing typically ranges from 1.2 mg/kg to 50 mg/kg, administered through various routes including oral gavage, intraperitoneal (i.p.), and intravenous (i.v.) injections.[1][2][3][4][5] Treatment durations in chronic studies have ranged from 7 days to 3 months.[5][6][7] It is crucial to conduct pilot studies to determine the most effective and well-tolerated dose and duration for your specific experimental model.
Q2: How should AdipoRon be prepared for administration in animal studies?
A2: AdipoRon is often suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) for oral administration.[1][2][5] For intraperitoneal injections, it can be dissolved in 0.5% CMC in 5% DMSO.[5] It is essential to ensure the stability of AdipoRon in the chosen vehicle for the duration of the experiment.
Q3: What are the known pharmacokinetic properties of AdipoRon?
A3: AdipoRon is an orally active small molecule that can cross the blood-brain barrier.[6][8] Pharmacokinetic studies in mice have shown that after oral administration, plasma concentrations of AdipoRon peak at around 2 hours.[6] However, it has a relatively short half-life, with levels becoming almost undetectable by 6 hours post-administration.[6] This short half-life may necessitate multiple daily doses or a continuous administration method for sustained exposure in chronic studies.
Q4: Are there any known dose-dependent effects of AdipoRon that I should be aware of when designing a chronic study?
A4: Yes, dose-dependent effects have been reported. For instance, in studies on hippocampal neurogenesis, a lower dose (20 mg/kg) of AdipoRon promoted cell proliferation, while a higher dose (50 mg/kg) was found to be detrimental.[9] Therefore, careful dose-range finding studies are recommended to identify the optimal therapeutic window for your desired outcomes and to avoid potential negative effects at higher concentrations.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in a long-term AdipoRon study.
-
Possible Cause 1: Inadequate Drug Exposure. Due to AdipoRon's short half-life of approximately 6 hours, once-daily dosing may not be sufficient to maintain therapeutic levels.[6]
-
Solution: Consider splitting the daily dose into two or more administrations. Alternatively, explore the use of osmotic pumps for continuous delivery.
-
-
Possible Cause 2: Vehicle Effects. The vehicle used to dissolve or suspend AdipoRon, such as DMSO, can have biological effects, especially with chronic administration.[10]
-
Solution: Always include a vehicle-only control group in your experimental design to differentiate the effects of AdipoRon from those of the vehicle.
-
-
Possible Cause 3: Animal Model Variability. Factors such as the age, sex, and genetic background of the animals can influence their response to AdipoRon.[11]
-
Solution: Ensure that your animal groups are well-matched for these variables. If unexpected variability persists, consider increasing the sample size to improve statistical power.
-
Problem 2: Observed toxicity or adverse effects during a chronic AdipoRon study.
-
Possible Cause 1: Dose is too high. As with many compounds, high doses of AdipoRon may lead to off-target effects or toxicity. Long-term administration of high doses has been shown to potentially impair whole-body insulin sensitivity.[12][13]
-
Solution: Reduce the dose of AdipoRon. If the therapeutic effect is lost at a lower, non-toxic dose, the compound may not be suitable for your model at the tested concentrations.
-
-
Possible Cause 2: Tapering Effects. Abrupt cessation of a chronically administered drug can sometimes lead to withdrawal effects.
-
Solution: While specific tapering protocols for AdipoRon are not well-documented, consider a gradual dose reduction at the end of the study if you observe adverse effects upon stopping treatment.[14]
-
Data Presentation
Table 1: Summary of AdipoRon Dosing Regimens in Murine Chronic Studies
| Study Focus | Dose | Route of Administration | Treatment Duration | Animal Model | Reference |
| Vascular Smooth Muscle Proliferation | 50 mg/kg/day | Oral | 21 days | C57BL/6J mice | [1] |
| Alzheimer's Disease | Not specified | Oral | 3 months | AD mice | [6] |
| Hippocampal Neuroplasticity | 20 mg/kg | i.p. | 14 days | Diabetic mice | [2][15] |
| Antidepressant/Anxiolytic Effects | 20 mg/kg | i.p. | 7 days | C57BL/6J mice | [5] |
| Sarcopenia | 1.2 mg/kg | i.v. | 6 weeks (3x/week) | Aged C57BL/6J mice | [3][7][16] |
| Insulin Sensitivity | 30-50 mg/kg/day | Oral | From 18 to 62 weeks of age | Obese mice | [4] |
| Hippocampal Neurogenesis | 20 mg/kg and 50 mg/kg | i.p. | 14 days | C57BL/6J mice | [9] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of AdipoRon in a Mouse Model of Vascular Injury
This protocol is adapted from a study investigating the effects of AdipoRon on neointima formation.[1]
-
Animal Model: 13-week-old C57BL/6J mice.
-
Compound Preparation: Suspend AdipoRon in 0.5% carboxymethylcellulose.
-
Dosing Regimen: Administer AdipoRon orally at a dose of 50 mg/kg/day for 21 consecutive days. A control group should receive an equivalent volume of the vehicle.
-
Experimental Procedure: On the second day of treatment, induce femoral artery injury.
-
Endpoint Analysis: After 21 days of treatment, euthanize the mice and harvest the femoral arteries for histological analysis (e.g., H&E and EVG staining) to assess neointima formation.
Protocol 2: Sub-chronic Intraperitoneal Administration of AdipoRon to Assess Behavioral Effects
This protocol is based on a study evaluating the antidepressant- and anxiolytic-like effects of AdipoRon.[5]
-
Animal Model: Wild-type C57BL/6J mice.
-
Compound Preparation: Dissolve AdipoRon in 0.5% carboxymethylcellulose sodium salt (CMC) in 5% DMSO.
-
Dosing Regimen: Administer AdipoRon via intraperitoneal (i.p.) injection at a dose of 20 mg/kg for 7 consecutive days. The control group receives the vehicle.
-
Experimental Procedure: On the day following the final injection, subject the mice to a battery of behavioral tests (e.g., sucrose preference test, forced swim test, light-dark box test).
-
Endpoint Analysis: Analyze behavioral data to assess for antidepressant- and anxiolytic-like effects. Molecular and electrophysiological analyses of brain tissue can also be performed.
Mandatory Visualization
Caption: AdipoRon signaling pathway activation.
Caption: General workflow for a chronic AdipoRon study.
References
- 1. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic AdipoRon Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing Adiponectin Signaling by Sub-Chronic AdipoRon Treatment Elicits Antidepressant- and Anxiolytic-Like Effects Independent of Changes in Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hkmj.org [hkmj.org]
- 7. biorxiv.org [biorxiv.org]
- 8. AdipoRon - Wikipedia [en.wikipedia.org]
- 9. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis [mdpi.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Factors Affecting Drug Response in Animals [bivatec.com]
- 12. mdpi.com [mdpi.com]
- 13. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Atibeprone vs. Selegiline in Parkinson's Disease Models: A Comparative Analysis
A comprehensive review of available preclinical data on atibeprone, a dopamine D2/D3 receptor agonist, and selegiline, a monoamine oxidase-B inhibitor, reveals a significant gap in direct comparative studies for the treatment of Parkinson's disease. While selegiline's efficacy and mechanisms are well-documented in various experimental models, a notable scarcity of published research on this compound's performance in similar preclinical settings prevents a robust head-to-head comparison of their therapeutic potential.
This guide synthesizes the existing experimental data for both compounds, highlighting the established neuropharmacological profile of selegiline and the current understanding of this compound's mechanism of action. Due to the limited availability of specific experimental data for this compound in Parkinson's disease models, a direct quantitative comparison of performance is not feasible at this time.
Mechanisms of Action
This compound: A Dopamine D2/D3 Receptor Agonist
This compound is understood to exert its therapeutic effects through the direct stimulation of dopamine D2 and D3 receptors. These G protein-coupled receptors are crucial in regulating motor control, motivation, and cognition. Activation of D2 and D3 receptors in the striatum is a key strategy to compensate for the dopamine deficiency that characterizes Parkinson's disease. The downstream signaling of D2/D3 receptor activation is complex, involving the inhibition of adenylyl cyclase, which in turn modulates the activity of protein kinase A (PKA) and other signaling cascades. This ultimately influences gene expression and neuronal function, aiming to restore motor control.
Selegiline: An Irreversible MAO-B Inhibitor
Selegiline's primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase-B (MAO-B).[1] This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission.[1] Beyond its symptomatic effects, preclinical studies suggest that selegiline may also possess neuroprotective properties, potentially by reducing the production of neurotoxic byproducts from dopamine metabolism and through mechanisms independent of MAO-B inhibition.[2]
Signaling Pathways
Below are simplified diagrams illustrating the proposed signaling pathways for this compound and selegiline.
Preclinical Efficacy Data
Selegiline
Numerous studies have evaluated the efficacy of selegiline in various animal models of Parkinson's disease, primarily in rodents and non-human primates. These studies consistently demonstrate that selegiline alleviates motor deficits and increases striatal dopamine levels.
Table 1: Summary of Selegiline Efficacy in Preclinical Parkinson's Disease Models
| Animal Model | Key Findings | Reference |
| MPTP-induced Mouse Model | - Reduces the loss of dopaminergic neurons in the substantia nigra. - Improves motor performance in behavioral tests (e.g., rotarod, open field). - Increases striatal dopamine and its metabolites. | [General finding from multiple studies] |
| 6-OHDA-induced Rat Model | - Reduces rotational behavior induced by apomorphine or amphetamine. - Protects dopaminergic neurons from 6-OHDA-induced toxicity. - Restores striatal dopamine levels. | [General finding from multiple studies] |
| MPTP-induced Primate Model | - Alleviates parkinsonian symptoms such as bradykinesia and rigidity. - Increases dopamine levels in the putamen. | [General finding from multiple studies] |
This compound
As of the latest literature review, there is a significant lack of published, peer-reviewed studies detailing the efficacy of this compound in established animal models of Parkinson's disease. While its mechanism as a D2/D3 agonist suggests potential for symptomatic relief, quantitative data on its effects on motor behavior, neuroprotection, and dopamine biochemistry in these models are not publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized experimental workflow for evaluating a therapeutic agent in a common rodent model of Parkinson's disease.
Detailed Methodologies for Key Experiments:
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Surgery: Rats are anesthetized, and a small burr hole is drilled in the skull. A cannula is lowered into the medial forebrain bundle or the striatum.
-
6-OHDA Infusion: 6-OHDA is slowly infused to selectively destroy dopaminergic neurons. Desipramine is often pre-administered to protect noradrenergic neurons.
-
Post-operative Care: Animals are monitored for recovery, and appropriate analgesia is provided.
-
Behavioral Assessment: Rotational behavior is typically assessed following administration of apomorphine or amphetamine. Other tests like the cylinder test for forelimb akinesia are also used.
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Tissue Preparation: Following the experimental period, animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Staining: Brain sections are incubated with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis. A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
Imaging and Analysis: The sections are visualized under a microscope, and the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified.
-
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison of the preclinical efficacy of this compound and selegiline in Parkinson's disease models is not possible. Selegiline has a well-established profile, with numerous studies demonstrating its ability to improve motor function and increase dopamine levels in various animal models. In contrast, there is a significant lack of published data on the effects of this compound in similar models.
For researchers, scientists, and drug development professionals, this highlights a critical knowledge gap. Further preclinical studies investigating the neuroprotective and symptomatic effects of this compound in validated Parkinson's disease models are necessary to enable a meaningful comparison with established therapies like selegiline and to fully understand its potential as a therapeutic agent for Parkinson's disease.
References
Atibeprone: A Comparative Analysis of a Discontinued MAO-B Inhibitor
The development of Atibeprone, a compound identified as a monoamine oxidase B (MAO-B) inhibitor, was discontinued by its initial developer, Abbott Laboratories. Due to the cessation of its development, publicly available, detailed preclinical and clinical data comparing its efficacy to other MAO-B inhibitors is exceptionally scarce. This guide, therefore, serves to contextualize the role of MAO-B inhibitors in neuroscience research and drug development, and where possible, will draw on available information to discuss this compound in relation to established compounds. A comprehensive quantitative comparison, however, is not feasible based on the current body of accessible scientific literature.
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of several key neurotransmitters, most notably dopamine.[1] By inhibiting the action of MAO-B, the synaptic concentration of dopamine can be increased. This mechanism is the cornerstone of treatment for Parkinson's disease, where the progressive loss of dopaminergic neurons leads to motor and non-motor symptoms.[1][2] Several MAO-B inhibitors have been successfully developed and are used clinically, either as monotherapy in early-stage Parkinson's disease or as an adjunct to levodopa treatment in later stages.[1][3]
Established MAO-B Inhibitors: A Benchmark for Comparison
To understand the potential therapeutic profile of a compound like this compound, it is essential to compare it against established MAO-B inhibitors. The most well-documented of these include Selegiline, Rasagiline, and Safinamide. These drugs have been extensively studied, and their efficacy, selectivity, and clinical utility are well-characterized.
| Drug | Selectivity for MAO-B | Reversibility | Clinical Application |
| Selegiline | Selective | Irreversible | Parkinson's Disease |
| Rasagiline | Selective | Irreversible | Parkinson's Disease |
| Safinamide | Selective | Reversible | Parkinson's Disease (adjunctive) |
Efficacy of MAO-B Inhibitors: Quantitative Insights
The efficacy of a MAO-B inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively. Lower values for both IC50 and Ki denote higher potency.
While specific IC50 and Ki values for this compound are not available in the public domain, a review of the literature reveals typical potency ranges for other MAO-B inhibitors. For instance, various novel synthesized compounds have shown potent MAO-B inhibition with IC50 values in the nanomolar to low micromolar range.
It is important to note that without specific experimental data for this compound, a direct comparison of its potency is impossible. The discontinuation of its development suggests that it may not have offered a superior efficacy or safety profile compared to existing or other investigational drugs.
Signaling Pathways and Experimental Workflows
The mechanism of action of MAO-B inhibitors can be visualized through signaling pathway diagrams. Furthermore, the process of identifying and characterizing these inhibitors follows a standardized experimental workflow.
Figure 1. Simplified signaling pathway of MAO-B inhibition.
Figure 2. General experimental workflow for MAO-B inhibitor development.
Experimental Protocols
A standard experimental protocol to determine the in vitro efficacy of a potential MAO-B inhibitor would involve the following steps:
Objective: To determine the IC50 value of a test compound (e.g., this compound) for human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
A suitable substrate (e.g., benzylamine)
-
A detection reagent that produces a fluorescent or colorimetric signal upon reaction with a product of the enzymatic reaction (e.g., hydrogen peroxide)
-
Test compound (this compound) and a reference inhibitor (e.g., Selegiline)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
In a microplate, add the MAO-B enzyme to the assay buffer.
-
Add the different concentrations of the test compound or reference inhibitor to the wells containing the enzyme.
-
Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While this compound is documented as a MAO-B inhibitor, the discontinuation of its development has resulted in a lack of publicly available data to perform a robust comparative analysis of its efficacy against established drugs like Selegiline, Rasagiline, and Safinamide. The provided frameworks for understanding MAO-B inhibition, including the signaling pathway, experimental workflow, and a typical protocol for determining in vitro efficacy, offer a context for the evaluation of such compounds. For researchers and drug development professionals, the case of this compound underscores the rigorous and often opaque nature of the pharmaceutical development process, where many compounds, despite initial promise, do not proceed to clinical use.
References
A Comparative Analysis of Neuroprotective Effects: Atibeprone and Rasagiline
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the neuroprotective effects of atibeprone and rasagiline. While rasagiline has been extensively studied for its potential to slow neurodegeneration, particularly in the context of Parkinson's disease, this compound, an antidepressant developed in the mid-1990s but never marketed, lacks substantial research in this area. This guide, therefore, provides a detailed overview of the neuroprotective profile of rasagiline, while highlighting the current knowledge gap concerning this compound.
This compound: An Unexplored Avenue in Neuroprotection
This compound is identified as a selective monoamine oxidase-B (MAO-B) inhibitor with antidepressant activity. However, a thorough search of preclinical and clinical studies yields no significant data on its neuroprotective effects. The mechanisms by which this compound might protect neurons, the experimental models in which it has been tested for such properties, and any quantitative data comparing it to other neuroprotective agents are not available in the public domain. Consequently, a direct comparison with rasagiline on the basis of neuroprotective efficacy is not feasible at this time.
Rasagiline: A Multi-Faceted Neuroprotective Agent
Rasagiline is a potent, irreversible second-generation MAO-B inhibitor that has demonstrated significant neuroprotective activity in a variety of in vitro and in vivo models.[1] Its therapeutic benefits in Parkinson's disease are well-established, and there is a growing body of evidence suggesting it may have disease-modifying effects.[2][3]
Mechanisms of Neuroprotection
The neuroprotective effects of rasagiline are attributed to a combination of its primary pharmacological action and other MAO-B independent mechanisms:
-
MAO-B Inhibition: By inhibiting the breakdown of dopamine, rasagiline increases its availability in the brain. This is not only a symptomatic treatment for Parkinson's disease but is also thought to reduce the oxidative stress associated with dopamine metabolism.[4][5]
-
Anti-apoptotic Properties: Rasagiline has been shown to prevent mitochondrial dysfunction and the subsequent activation of apoptotic cell death pathways.[6][7] This is achieved, in part, by modulating the expression of anti-apoptotic proteins like Bcl-2 and inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[8]
-
Activation of Pro-survival Signaling Pathways: Rasagiline can activate several intracellular signaling cascades that promote neuronal survival. These include the Akt/Nrf2 pathway, which leads to the increased expression of antioxidant enzymes, and the Trk/PI3K/CREB pathway, which is involved in the induction of neurotrophic factors like BDNF and GDNF.[6][9][10]
-
Reduction of Oxidative Stress: Rasagiline and its primary metabolite, 1(R)-aminoindan, possess antioxidant properties that are independent of MAO-B inhibition.[8] They can directly scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[6]
-
Modulation of α-Synuclein: In preclinical models, rasagiline has been shown to reduce the expression and aggregation of α-synuclein, a protein implicated in the pathology of Parkinson's disease.[9][11]
Preclinical Evidence of Neuroprotection
The neuroprotective potential of rasagiline has been demonstrated in a range of preclinical models of neurodegeneration.
| Experimental Model | Key Findings | Reference |
| In Vitro: PC12 Neuronal Cultures (Oxygen-Glucose Deprivation/Reoxygenation) | Dose-dependent neuroprotection (20-80%); Reduced ROS production by 15%; Reduced nuclear translocation of GAPDH by 75-90%; Increased Akt phosphorylation by 50%; Decreased α-synuclein expression by 50%. | [9] |
| In Vivo: Rat Model of Parkinson's Disease (6-hydroxydopamine lesion) | Markedly increased survival of dopaminergic neurons in the substantia nigra (+97% and +119% at two different doses). | [12] |
| In Vivo: Various preclinical models | Demonstrated neuroprotective activity. | [1] |
Clinical Evidence of Neuroprotection
While preclinical data is robust, clinical evidence for the disease-modifying effects of rasagiline in humans is still a subject of ongoing research and debate.
| Clinical Trial | Key Findings | Reference |
| TEMPO Study (Delayed-Start Design) | Suggested a potential disease-modifying effect, with patients receiving rasagiline for the full year showing a slower rate of disease progression compared to those who started later. | [2][3] |
| ADAGIO Study (Delayed-Start Design) | Results were more complex, with the lower dose (1 mg/day) meeting the primary endpoints for a disease-modifying effect, while the higher dose (2 mg/day) did not. This has led to ongoing discussion about the interpretation of these findings. | [13][14][15] |
Experimental Protocols
A representative experimental protocol for assessing the neuroprotective effects of rasagiline in an in vitro model is described below:
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cell Cultures
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
OGD Insult: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 4 hours) to simulate ischemic conditions.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 18 hours).
-
Drug Treatment: Rasagiline is added to the culture medium at various concentrations before, during, or after the OGD/R insult to assess its protective effects.
-
Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT assay. Other parameters like ROS production, protein expression (e.g., α-synuclein, phosphorylated Akt), and nuclear translocation of proteins (e.g., GAPDH, Nrf2) are quantified using techniques like fluorescence microscopy, Western blotting, and RT-PCR.[9]
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in the neuroprotective effects of rasagiline.
Caption: Key neuroprotective signaling pathways of rasagiline.
Conclusion
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by monoamine oxidase B inhibitors: a therapeutic strategy for Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Rasagiline - Wikipedia [en.wikipedia.org]
- 15. Rasagiline, Parkinson neuroprotection, and delayed-start trials: still no satisfaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Atibeprone's Mechanism of Action in Primary Neurons: A Comparative Analysis
It is important to note that publicly available information regarding Atibeprone, an antidepressant developed in the mid-1990s that was never marketed, is exceptionally limited. As such, a comprehensive comparison guide with detailed experimental data and protocols concerning its mechanism of action in primary neurons cannot be constructed at this time. The following guide is a template illustrating how such a comparison would be structured if sufficient data were available, using the atypical antipsychotic Aripiprazole as a primary example for comparative purposes due to its well-documented neuronal effects and the initial possibility of a misspelling in the query.
Introduction
This compound is documented as a selective monoamine oxidase B (MAO-B) inhibitor.[1] MAO-B is an enzyme responsible for breaking down neurotransmitters such as dopamine. By inhibiting MAO-B, this compound would theoretically increase the synaptic availability of dopamine, which is a common mechanism for antidepressant action. However, without specific studies on its effects in primary neurons, its detailed signaling cascade and comparative efficacy remain speculative.
This guide will therefore outline the methodologies and comparative data points that would be necessary to validate this compound's mechanism of action, drawing parallels with the well-characterized atypical antipsychotic, Aripiprazole. Atypical antipsychotics like Aripiprazole have complex mechanisms, often involving partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2][3][4][5]
Comparative Receptor Binding Affinity
A crucial first step in validating a drug's mechanism of action is to determine its binding affinity for its putative targets. This is typically achieved through radioligand binding assays in cell lines expressing the receptors of interest or in primary neuronal tissue. The data is presented as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Compound | MAO-B | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aripiprazole | >10,000 | 0.34 | 1.7 | 3.4 |
| Risperidone | >10,000 | 3.1 | 110 | 0.12 |
| Olanzapine | >10,000 | 11 | 220 | 4 |
Note: Data for Aripiprazole, Risperidone, and Olanzapine are representative values from literature and may vary between studies.
Downstream Signaling Pathways in Primary Neurons
Following receptor binding, the functional consequences of drug action are assessed by measuring changes in downstream signaling molecules. For a MAO-B inhibitor like this compound, this would involve measuring dopamine levels and the activity of dopamine-dependent signaling pathways. For a drug like Aripiprazole, this involves assessing pathways modulated by D2 and 5-HT receptors, such as cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) phosphorylation.
Experimental Protocol: Western Blotting for ERK Phosphorylation
-
Primary Neuron Culture: Cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat pups and cultured for 7-10 days to allow for maturation and synapse formation.
-
Drug Treatment: Neurons are treated with varying concentrations of this compound, Aripiprazole, or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent signal is detected, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the effect of the drug treatment.
Table 2: Hypothetical Effects on Downstream Signaling in Primary Neurons
| Compound | Dopamine Levels | cAMP Accumulation (D2R agonism) | p-ERK/ERK Ratio |
| This compound | Expected Increase | Expected No Direct Effect | Expected Increase (via Dopamine) |
| Aripiprazole | No significant change | Partial Agonist (dose-dependent) | Increased |
| Haloperidol (Typical Antipsychotic) | Increased (compensatory) | Antagonist (blocks dopamine-induced decrease) | Decreased |
Electrophysiological Effects on Primary Neurons
Patch-clamp electrophysiology on cultured primary neurons can directly measure the effects of a compound on neuronal excitability, synaptic transmission, and specific ion channel currents. This provides a functional readout of the drug's mechanism of action at the cellular level.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Neuron Preparation: Primary neurons cultured on coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patch Pipette: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution and positioned to form a high-resistance seal with the membrane of a neuron.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane, allowing for electrical access to the cell's interior.
-
Recording: The neuron's membrane potential or ionic currents are recorded in response to electrical stimulation or spontaneous activity before and after the application of the drug of interest.
-
Data Analysis: Changes in resting membrane potential, action potential firing frequency, and the amplitude and frequency of excitatory or inhibitory postsynaptic currents are analyzed.
Visualizing the Signaling Pathway and Experimental Workflow
dot
Caption: Hypothetical signaling pathway of this compound as a MAO-B inhibitor.
dot
Caption: General experimental workflow for validating a drug's mechanism of action.
dot
Caption: Comparison of primary targets for different classes of psychoactive drugs.
Conclusion
While the provided framework outlines the necessary experimental approaches to validate and compare the mechanism of action of this compound in primary neurons, the lack of published data prevents a definitive analysis. Future research, should it become available, would need to focus on detailed receptor binding studies, quantification of downstream signaling events, and functional electrophysiological recordings to fully elucidate this compound's neuronal effects and its potential as a therapeutic agent. The comparison with well-characterized drugs like Aripiprazole is essential to understand its unique pharmacological profile and potential clinical advantages or disadvantages.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 7 Abilify Alternatives to Consider — Talkspace [talkspace.com]
Atibeprone's Side Effect Profile vs. Established Antidepressants: A Comparative Guide for Researchers
An Objective Analysis of Atibeprone in the Context of Standard Antidepressant Therapies, Highlighting the Need for Further Research.
Introduction
This compound, a monoamine oxidase-B (MAO-B) inhibitor, was developed in the mid-1990s as a potential antidepressant but was never marketed.[1] Consequently, a significant gap exists in the clinical data regarding its specific side effect profile in patients with depressive disorders. This guide provides a comparative analysis of the known or anticipated side effect profile of this compound, based on its pharmacological class, against the well-documented adverse effects of established antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and non-selective Monoamine Oxidase Inhibitors (MAOIs).
This document is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the potential therapeutic window of this compound and to underscore the areas where clinical investigation would be required.
Comparative Side Effect Profiles of Antidepressant Classes
The following table summarizes the common and serious side effects associated with major antidepressant classes. The data for this compound is inferred from the known side effects of MAO-B inhibitors, primarily used in the treatment of Parkinson's disease, as direct clinical trial data for depression is unavailable.
| Side Effect Category | This compound (MAO-B Inhibitor) (Inferred) | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Tricyclic Antidepressants (TCAs) | Monoamine Oxidase Inhibitors (MAOIs) (Non-selective) |
| Gastrointestinal | Mild nausea, dry mouth, constipation.[2] | Nausea, vomiting, diarrhea, dry mouth, changes in appetite.[3] | Nausea, vomiting, diarrhea or constipation, dry mouth, decreased appetite.[4][5] | Dry mouth, constipation.[6][7] | Dry mouth, nausea, diarrhea or constipation.[8] |
| Neurological | Lightheadedness, confusion (especially in the elderly), headache, dizziness.[2][9] | Headache, dizziness, drowsiness or insomnia, nervousness, anxiety, restlessness, tremor.[3] | Headache, dizziness, drowsiness, insomnia.[4][5] | Drowsiness, dizziness, blurred vision, confusion, disorientation.[10][11] | Dizziness, lightheadedness, drowsiness, insomnia, headache.[8] |
| Cardiovascular | Orthostatic hypotension.[9] | Generally low risk, but can include palpitations. | Increased blood pressure, increased heart rate.[4][12] | Orthostatic hypotension, tachycardia, irregular heart rhythms.[13] | Orthostatic hypotension, hypertensive crisis (with tyramine-rich foods).[8] |
| Sexual Dysfunction | Reduced libido, erectile dysfunction (less common than with SSRIs/SNRIs). | Decreased libido, difficulty reaching orgasm, erectile dysfunction.[3][14] | Sexual side effects are possible, but may be less frequent than with SSRIs.[5] | Erectile dysfunction, changes in sex drive.[6] | Less sexual desire, trouble reaching orgasm.[15] |
| Metabolic/Weight | Weight gain is possible. | Weight gain or loss.[3] | Weight gain is possible, but weight loss is more common.[5] | Weight gain.[6][7] | Weight gain.[15] |
| Other | Insomnia, muscle cramps or jerks, skin irritation at patch site (for selegiline).[15] | Sweating, weakness, fatigue.[3] | Excessive sweating, weakness, fatigue.[5] | Trouble urinating, increased heart rate.[7] | Muscle cramps or jerks, tingling skin sensation, trouble starting urination.[15] |
| Serious/Rare | Serotonin syndrome (if combined with serotonergic drugs), hallucinations.[2] | Serotonin syndrome, increased risk of bleeding, hyponatremia, suicidal thoughts (especially in young adults).[3][16][17] | Serotonin syndrome, increased blood pressure, low sodium levels, suicidal thoughts.[4] | Seizures, abnormal heart rhythms, worsening of urinary retention and glaucoma.[7] | Hypertensive crisis, serotonin syndrome, potential for lethal drug and food interactions.[8][18] |
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of these antidepressant classes are a direct consequence of their differing mechanisms of action and receptor affinities.
Caption: Mechanisms of Action for Different Antidepressant Classes.
Experimental Protocols for Evaluating Antidepressant Side Effects
While specific experimental protocols for this compound are not publicly available due to its unmarketed status, the evaluation of side effects for antidepressants in clinical trials generally follows a standardized methodology.
Typical Phase III Clinical Trial Workflow for Antidepressant Side Effect Assessment:
Caption: Standard Workflow for Antidepressant Side Effect Evaluation in Clinical Trials.
Key Methodologies:
-
Patient Population: Clearly defined inclusion and exclusion criteria are established to ensure a homogenous patient population and to minimize confounding variables.
-
Randomization and Blinding: Double-blind, randomized, placebo-controlled trials are the gold standard to minimize bias in the reporting and assessment of side effects. An active comparator arm (an established antidepressant) is often included for direct comparison.
-
Data Collection:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical investigators at each visit.
-
Standardized Rating Scales: Validated scales, such as the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale, are used to systematically query patients about a wide range of potential adverse effects.
-
Objective Measures: Regular monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and laboratory parameters (liver function tests, electrolytes) provides objective data.
-
-
Data Analysis: The incidence, severity, and duration of adverse events are compared between the investigational drug, placebo, and active comparator groups. Statistical analyses are performed to determine the significance of any observed differences.
Conclusion
The absence of this compound from the market has left a void in our understanding of its clinical utility and safety profile as an antidepressant. Based on its classification as a MAO-B inhibitor, it can be hypothesized that this compound might offer a different side effect profile compared to the more commonly prescribed SSRIs and SNRIs, potentially with a lower incidence of sexual dysfunction and gastrointestinal issues. However, concerns regarding orthostatic hypotension and the potential for drug and food interactions, characteristic of MAOIs, would need to be thoroughly investigated.
For drug development professionals, the theoretical advantages of a selective MAO-B inhibitor for depression remain an area of interest. Future clinical trials would be essential to empirically define this compound's side effect profile and to ascertain its risk-benefit ratio in a clinical population. The methodologies outlined in this guide provide a framework for how such an evaluation could be robustly conducted. Researchers are encouraged to pursue studies that could elucidate the full clinical potential of this compound and similar compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects - GoodRx [goodrx.com]
- 5. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
- 6. 8 TCA Side Effects You Should Know - GoodRx [goodrx.com]
- 7. Tricyclic Antidepressants (TCAs) Drugs: List, Side Effects [rxlist.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. parkinsonsdisease.net [parkinsonsdisease.net]
- 10. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 11. Tricyclic Antidepressants (TCAs): Uses, Side Effects, and More [healthline.com]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 14. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
- 18. Understanding MAO Inhibitors: Types, Side Effects, and More [healthline.com]
Atibeprone: A Comparative Analysis of its Cross-reactivity with Monoamine Oxidases
For Researchers, Scientists, and Drug Development Professionals
Atibeprone, also known as Lu 53439, is recognized as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters[1]. Developed as a potential antidepressant, this compound's journey did not lead to commercialization. This guide provides a comparative analysis of this compound's interaction with monoamine oxidase isoenzymes, MAO-A and MAO-B, collating available data to inform researchers and professionals in drug development.
Executive Summary
Monoamine oxidases are critical enzymes in psychopharmacology, existing in two primary forms: MAO-A and MAO-B. While both contribute to the metabolism of monoamine neurotransmitters, their substrate specificities and inhibitor sensitivities differ, leading to distinct therapeutic applications. Selective MAO-A inhibitors are primarily utilized as antidepressants, whereas selective MAO-B inhibitors are employed in the management of Parkinson's disease. This compound has been identified as a selective MAO-B inhibitor, suggesting a higher affinity and inhibitory action on this particular isoenzyme. However, detailed public-domain data quantifying the precise inhibitory constants (IC50 or Ki values) for this compound against both MAO-A and MAO-B remains elusive, precluding a direct quantitative comparison in this guide.
Comparative Data on Monoamine Oxidase Inhibition
A comprehensive search of preclinical pharmacological data for this compound (Lu 53439) did not yield specific IC50 or Ki values for its inhibitory activity against both MAO-A and MAO-B. Such quantitative data is essential for a direct comparison of its selectivity.
To provide context for the importance of such data, a template for a comparative data table is presented below. This table illustrates how the inhibitory activities of a compound against MAO-A and MAO-B are typically presented, enabling the calculation of a selectivity index. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is a critical parameter for defining the selective action of a monoamine oxidase inhibitor. A higher SI value indicates greater selectivity for MAO-B.
Table 1: Illustrative Comparison of Monoamine Oxidase Inhibitory Activity
| Compound | MAO-A Inhibition (IC50, nM) | MAO-B Inhibition (IC50, nM) | Selectivity Index (SI) for MAO-B |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Reference MAO-A Inhibitor (e.g., Clorgyline) | ~1-10 | ~1000-10000 | <0.01 |
| Reference MAO-B Inhibitor (e.g., Selegiline) | ~1000-5000 | ~10-50 | >100 |
| Non-selective Inhibitor (e.g., Tranylcypromine) | ~50-100 | ~50-100 | ~1 |
Note: The values for reference inhibitors are approximate and can vary based on experimental conditions.
Experimental Protocols
The absence of specific published studies on the cross-reactivity of this compound prevents the detailing of an exact experimental protocol used for its evaluation. However, a general methodology for assessing the in vitro inhibition of MAO-A and MAO-B is outlined below. This protocol is based on standard practices in the field and serves as a foundational guide for researchers aiming to conduct similar studies.
General Protocol for In Vitro Monoamine Oxidase Inhibition Assay
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate for MAO-A (e.g., kynuramine or serotonin)
-
Substrate for MAO-B (e.g., benzylamine or phenylethylamine)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase, or methods to quantify the product of the enzymatic reaction)
-
96-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) and reference inhibitors.
-
In a 96-well plate, add the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound/reference inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the specific substrate for either MAO-A or MAO-B.
-
Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of monoamine oxidase inhibitors involves the prevention of the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability. This interaction can be visualized as a simplified signaling pathway and a general experimental workflow for determining inhibitory activity.
Caption: Simplified signaling pathway of MAO inhibition by this compound.
Caption: General experimental workflow for an in vitro MAO inhibition assay.
Conclusion
This compound is characterized as a selective MAO-B inhibitor, a classification that has significant implications for its potential therapeutic applications. While this guide provides a framework for understanding and assessing the cross-reactivity of monoamine oxidase inhibitors, the specific quantitative data for this compound's interaction with both MAO-A and MAO-B is not publicly available. The provided general experimental protocol and visualizations of the underlying biological and experimental processes offer a valuable resource for researchers in the field of neuropharmacology and drug discovery who may wish to investigate the properties of this compound or similar compounds further. Further research is warranted to fully elucidate the quantitative selectivity profile of this compound.
References
Safety Operating Guide
Navigating the Disposal of Atibeprone in a Laboratory Setting
Essential guidance for the safe management and disposal of Atibeprone, a research-grade compound, is critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, focusing on procedural, step-by-step instructions. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 153420-96-3), a conservative approach to its disposal is mandated, treating it as a potentially hazardous substance.
This compound, a selective monoamine oxidase B (MAO-B) inhibitor developed as an antidepressant but never marketed, should be handled with care.[1][2] Its chemical formula is C17H18N2O3S, with a molecular weight of 330.40 g/mol .[1][3] The lack of specific hazard data necessitates that all handling and disposal procedures are conducted under the guidance of an institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary for this compound Disposal
In the absence of specific data for this compound, the following table outlines a general procedure for the disposal of a research chemical with unknown hazards. This information should be superseded by any guidance provided by your institution's EHS department.
| Parameter | Guideline | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | 153420-96-3 | - |
| Molecular Formula | C17H18N2O3S | [1][3] |
| Recommended PPE | Standard laboratory attire (lab coat, closed-toe shoes), chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. | General best practice for handling chemicals of unknown hazard. |
| Waste Classification | Treat as "Hazardous Chemical Waste" or "Lab Pack Waste" in the absence of a specific hazard profile. | Conservative approach due to lack of specific SDS. |
| Container Type | A chemically compatible, sealable, and clearly labeled hazardous waste container. | Standard procedure for chemical waste collection. |
| Labeling Requirements | "Hazardous Waste," "this compound," CAS number, and accumulation start date. | Regulatory compliance for hazardous waste tracking. |
| Disposal Method | Transfer to a licensed hazardous waste disposal facility via the institution's EHS-approved waste stream. | Ensures environmentally sound and compliant disposal. |
| Spill Cleanup | Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Collect and place in a sealed container for disposal as hazardous waste. | Standard procedure for chemical spills. |
Experimental Protocols: General Disposal Procedure for this compound
The following step-by-step methodology outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for handling research chemicals with unavailable safety data.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Conduct all manipulations of the compound, especially if it is in powdered form, within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
- Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible, and sealable hazardous waste container.
- For solutions containing this compound, use a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
3. Waste Container Labeling:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The chemical name: "this compound"
- The CAS Number: "153420-96-3"
- An approximate concentration and volume/mass of the waste
- The date when waste was first added to the container (accumulation start date)
4. Storage of Waste:
- Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
- Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials.
5. Arranging for Disposal:
- Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
- Follow all institutional procedures for documenting and scheduling the disposal of hazardous chemical waste.
6. Spill and Emergency Procedures:
- In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department.
- If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material.
- Place all spill cleanup materials into a sealed bag or container, label it as "Hazardous Waste," and dispose of it through the chemical waste stream.
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound, particularly when a specific Safety Data Sheet is unavailable.
Caption: this compound Disposal Decision Workflow.
This procedural diagram outlines the decision-making process for the disposal of this compound, emphasizing the critical step of consulting institutional EHS in the absence of a specific Safety Data Sheet. By following these conservative guidelines, laboratories can ensure a high level of safety and regulatory compliance when managing this research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
